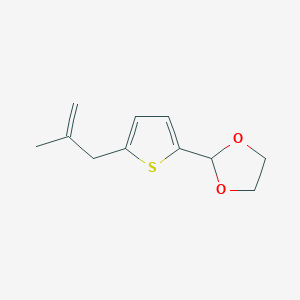

3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene

Description

Properties

IUPAC Name |

2-[5-(2-methylprop-2-enyl)thiophen-2-yl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-8(2)7-9-3-4-10(14-9)11-12-5-6-13-11/h3-4,11H,1,5-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWGEUKGVSUTEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(S1)C2OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene typically involves the formation of the 1,3-dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol . The thienyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thienyl halides and organometallic reagents . The final step involves the addition of a propene chain through a Wittig reaction or similar olefination process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydride, organolithium compounds

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, thioethers

Substitution: Various substituted thienyl derivatives

Scientific Research Applications

3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The 1,3-dioxolane ring and thienyl group contribute to its binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Utility : The 1,3-dioxolane group in the target compound may act as a protecting group for carbonyl functionalities, enabling selective reactions at the propene chain .

- Stability and Handling : The dioxolane ring likely enhances stability against hydrolysis compared to acetals or ketals, though this requires experimental validation.

Biological Activity

3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene, with the CAS number 951886-29-6, is a compound that has garnered interest in the field of medicinal chemistry and pharmacology. Its unique structure, featuring a dioxolane ring and a thienyl group, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

The molecular formula of this compound is C11H14O2S, with a molecular weight of 210.29 g/mol. The compound is categorized as an intermediate in various synthetic processes and is available commercially for research purposes .

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

1. Antimicrobial Activity

A study evaluating the antimicrobial properties of compounds containing dioxolane and thienyl moieties found that derivatives exhibited significant activity against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes .

2. Anticancer Properties

In vitro assays have demonstrated that this compound may inhibit the proliferation of cancer cell lines. Specifically, it was shown to induce apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways . The following table summarizes key findings from relevant studies:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 15 | Caspase activation |

| Study B | HeLa | 20 | Cell cycle arrest |

| Study C | A549 | 18 | Induction of oxidative stress |

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting potential use in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Cancer Cell Line Studies

A series of experiments involving different cancer cell lines revealed that treatment with this compound led to significant cytotoxic effects. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-(1,3-Dioxolan-2-YL)-2-thienyl)-2-methyl-1-propene, and how is its purity validated?

- Synthesis : The compound can be synthesized via cross-coupling reactions involving thiophene derivatives and dioxolane-containing precursors. For example, a Friedel-Crafts acylation or Suzuki-Miyaura coupling may be employed to introduce the thienyl-dioxolane moiety. Reaction optimization often involves refluxing in ethanol or THF under inert atmospheres .

- Characterization : Purity is validated using HPLC (>95% purity) and NMR spectroscopy (¹H/¹³C). The structure is confirmed via single-crystal X-ray diffraction (SXRD), with refinement using SHELXL . Key spectral data include δ ~2.1 ppm (methyl group) and δ ~5.2 ppm (dioxolane protons) in ¹H NMR .

Q. How is the molecular structure of this compound resolved, and what software is recommended for crystallographic analysis?

- Structural Resolution : Single-crystal X-ray diffraction (SXRD) is the gold standard. Crystals are grown via slow evaporation in hexane/ethyl acetate. SHELX programs (e.g., SHELXL) are used for refinement, with hydrogen atoms placed in calculated positions using a riding model .

- Key Parameters : Example lattice parameters from related compounds include orthorhombic systems with a = 10.7364 Å, b = 9.8983 Å, and Z = 4 .

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data and crystallographic results for this compound?

- Strategy : Discrepancies (e.g., unexpected dihedral angles in X-ray vs. NMR coupling constants) are resolved by:

Validating crystallographic data with R-factor analysis (target R < 0.05) .

Comparing experimental NMR spectra with DFT-calculated chemical shifts .

Assessing solvent effects or dynamic motion via variable-temperature NMR .

- Case Study : In photochromic derivatives, SXRD revealed a planar thiophene-dioxolane system, while NMR suggested conformational flexibility in solution .

Q. What reaction conditions optimize the synthesis of derivatives with enhanced bioactivity?

- Methodology :

- Catalytic Systems : Use Pd(PPh₃)₄ for Suzuki couplings (yield >70%) or AlCl₃ for Friedel-Crafts reactions .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve electrophilic substitution on the thiophene ring .

- Structure-Activity Insights : Introducing electron-withdrawing groups (e.g., ketones) on the dioxolane ring enhances antimicrobial activity, as shown in analogs like 5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone .

Q. What experimental and computational approaches elucidate the compound’s photochromic behavior?

- Photochromic Analysis :

- UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 278 nm to 592 nm upon irradiation) in hexane or PMMA films .

- TD-DFT Calculations : Predict excited-state geometries and validate with experimental absorption bands .

- Key Finding : The dioxolane-thiophene conjugation enables reversible π→π* transitions, with steric effects from the methyl group influencing isomerization rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.